N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate
Overview
Description
N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is a catalyst used for α-olefin polymerization, ethylene-co-norbornene copolymerization, and in the addition of C-H bonds of pyridine derivatives .
Molecular Structure Analysis
The molecular formula of N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is C32H12BF20N . It is most frequently used in commercial processes on a large scale .Chemical Reactions Analysis
N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is used as a catalyst in various reactions, including α-olefin polymerization, ethylene-co-norbornene copolymerization, and in the addition of C-H bonds of pyridine derivatives .Physical and Chemical Properties Analysis
N,N-Dimethylanilinium Tetrakis (pentafluorophenyl)borate is a solid at 20°C. Its purity is greater than 98.0% as determined by ion exchange titration. It appears as a white to almost white powder or crystal .Scientific Research Applications
Catalysis in Stereoselective Synthesis : It's used as a catalyst in the stereoselective synthesis of disaccharides using glycosyl donors (Takeuchi, Tamura, & Mukaiyama, 2000).
Homogeneous Polymerization : This compound acts as a novel co-catalyst in homogeneous polymerization processes (Kaul, Puchta, Schneider, Grosche, Mihalios, & Herrmann, 2001).
Lewis Base Properties : Tris(pentafluorophenyl)boron, a related compound, is known for its strong acceptor properties for Lewis bases, which is beneficial in synthesizing derivatives like tetraethylammonium and potassium (Massey & Park, 1964).
Catalyzing Hydroaminations : In combination with diethylzinc, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate efficiently catalyzes hydroaminations at room temperature (Pissarek, Schlesiger, Roesky, & Blechert, 2009).
Ethylene Polymerization : It's used to improve ethylene polymerization in combination with Cp2ZrCl2 catalysts (Valencia López, Enríquez-Medrano, Carrizales, Corral, Facio, & Gomez, 2014).
Photoinitiator in Polymerization : Diaryliodonium tetrakis (pentafluorophenyl) borate salts, including N,N-dimethylanilinium derivatives, are effective photoinitiators for cationic photopolymerization of epoxy silicones (Castellanos, Fouassier, Priou, & Cavezzan, 1996).
Friedel-Crafts Benzylation : It catalyzes Friedel-Crafts benzylation reactions of aromatic compounds with enhanced efficiency (MukaiyamaTeruaki, NakanoMasakazu, KikuchiWataru, & MatsuoJun-ichi, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate, also known as Dimethylanilinium Tetrakis(pentafluorophenyl)borate, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly in α-olefin polymerization and ethylene-co-norbornene copolymerization .
Mode of Action
This compound acts as a catalyst, facilitating the polymerization of α-olefins and the copolymerization of ethylene and norbornene . It does this by reducing the activation energy required for these reactions to proceed, thereby increasing the rate of reaction .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is catalyzing. In general, it is involved in the formation of polymers from α-olefins and the copolymerization of ethylene and norbornene . The downstream effects of these reactions include the formation of new polymeric materials with potential applications in various industries .
Pharmacokinetics
It’s important to note that the compound is stored under nitrogen and protected from light to maintain its stability .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions, specifically the polymerization of α-olefins and the copolymerization of ethylene and norbornene . This leads to the formation of new polymeric materials.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and therefore must be stored in dark conditions . Additionally, it is stored under nitrogen to prevent reactions with other substances in the air . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to be soluble in polar solvents such as ethanol and esters
Cellular Effects
It is suspected of causing cancer and may cause irritation to the respiratory tract, skin, and eyes . It is also harmful if swallowed
Molecular Mechanism
It is known to form a very loose ion pair structure with the cationic active center
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
dimethyl(phenyl)azanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1;/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHZQNMGSKUUMN-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C[NH+](C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF20N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026412 | |
Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118612-00-3 | |
Record name | Dimethylanilinium tetrakis(pentafluorophenyl)borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118612-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118612003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | hydrogen N,N-dimethylaniline tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLANILINIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8R86L92ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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